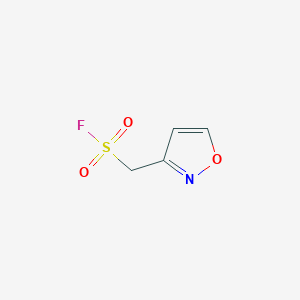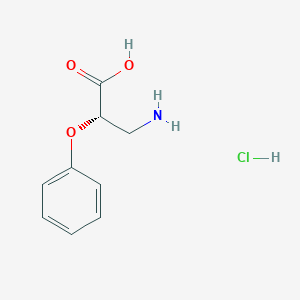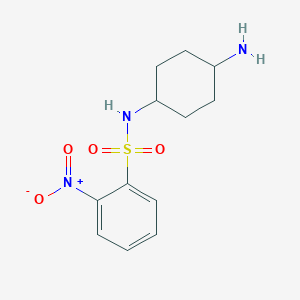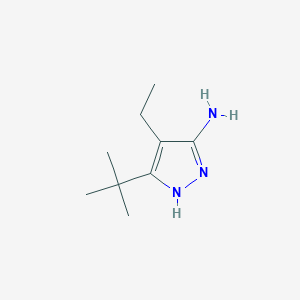
(1,2-Oxazol-3-yl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Oxazol-3-yl)methanesulfonyl fluoride is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Oxazol-3-yl)methanesulfonyl fluoride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of oxazoline derivatives with sulfonyl fluoride reagents. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Oxazol-3-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: It can react with various electrophiles and nucleophiles to form addition products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
(1,2-Oxazol-3-yl)methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of (1,2-Oxazol-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanesulfonyl fluoride: Similar in structure but with a methyl group at the 5-position.
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride: Contains a bromine atom at the 3-position.
Propriétés
Formule moléculaire |
C4H4FNO3S |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
1,2-oxazol-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C4H4FNO3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2 |
Clé InChI |
PZVXIWOPYZWNQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CON=C1CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B15274363.png)













